5-formyl-1-methyl-1H-pyrrole-2-carbonitrile 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 81698-03-5
VCID: VC8138302
InChI: InChI=1S/C7H6N2O/c1-9-6(4-8)2-3-7(9)5-10/h2-3,5H,1H3
SMILES: CN1C(=CC=C1C#N)C=O
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol

5-formyl-1-methyl-1H-pyrrole-2-carbonitrile

CAS No.: 81698-03-5

Cat. No.: VC8138302

Molecular Formula: C7H6N2O

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

5-formyl-1-methyl-1H-pyrrole-2-carbonitrile - 81698-03-5

Specification

CAS No. 81698-03-5
Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
IUPAC Name 5-formyl-1-methylpyrrole-2-carbonitrile
Standard InChI InChI=1S/C7H6N2O/c1-9-6(4-8)2-3-7(9)5-10/h2-3,5H,1H3
Standard InChI Key OWIWSQGGONTSKG-UHFFFAOYSA-N
SMILES CN1C(=CC=C1C#N)C=O
Canonical SMILES CN1C(=CC=C1C#N)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a five-membered pyrrole ring with substituents at positions 1, 2, and 5:

  • 1-Methyl group: Enhances steric stability and influences electronic properties.

  • 2-Carbonitrile group: Acts as an electron-withdrawing moiety, directing electrophilic substitutions.

  • 5-Formyl group: Provides a reactive aldehyde for condensation and nucleophilic addition reactions .

The planar pyrrole core is stabilized by aromatic conjugation, while substituents introduce regioselectivity in reactions. X-ray crystallography of analogous pyrroles confirms bond lengths of ~1.38 Å for C–N and ~1.43 Å for C–C within the ring .

Spectroscopic Properties

  • NMR:

    • 1H^1\text{H} NMR (CDCl3_3): δ 9.8 ppm (formyl proton), 3.5 ppm (methyl group), 6.8–7.2 ppm (pyrrole protons) .

    • 13C^{13}\text{C} NMR: δ 190 ppm (formyl carbonyl), 115 ppm (nitrile carbon), 40 ppm (methyl carbon) .

  • IR: Peaks at 2220 cm1^{-1} (C≡N stretch) and 1680 cm1^{-1} (C=O stretch) .

  • Mass Spectrometry: Molecular ion peak at m/zm/z 134.1 (M+^+) with fragments at m/zm/z 105 (loss of CHO) and 77 (pyrrole ring) .

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthetic routes include:

Oxidation of 5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile

Treatment with oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2_2) in dichloromethane yields the formyl derivative. Typical conditions involve 0°C to room temperature over 6–12 hours, achieving yields of 65–75% .

Reaction Scheme:

5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrilePCC, CH2Cl20°C → RT5-Formyl-1-methyl-1H-pyrrole-2-carbonitrile\text{5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile} \xrightarrow[\text{PCC, CH}_2\text{Cl}_2]{\text{0°C → RT}} \text{5-Formyl-1-methyl-1H-pyrrole-2-carbonitrile}

Vilsmeier-Haack Formylation

Direct formylation of 1-methyl-1H-pyrrole-2-carbonitrile using dimethylformamide (DMF) and phosphorus oxychloride (POCl3_3) at 90°C for 8 hours provides the product in 58% yield .

Optimization Parameters:

  • Solvent: DMF or acetonitrile.

  • Temperature: 80–100°C.

  • Stoichiometry: 1.2 equivalents of POCl3_3 .

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Key steps include:

  • Purification: Crystallization from ethyl acetate/hexane mixtures.

  • Yield Improvement: Catalytic Lewis acids (e.g., ZnCl2_2) reduce side reactions like over-oxidation .

Chemical Reactivity and Applications

Knoevenagel Condensation

The formyl group reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives. For example:

5-Formyl-1-methyl-1H-pyrrole-2-carbonitrile+MalononitrileAcOH, reflux6 h2-Amino-4-methyl-1H-pyrrole-3-carbonitrile derivative (65% yield)\text{5-Formyl-1-methyl-1H-pyrrole-2-carbonitrile} + \text{Malononitrile} \xrightarrow[\text{AcOH, reflux}]{\text{6 h}} \text{2-Amino-4-methyl-1H-pyrrole-3-carbonitrile derivative (65\% yield)}

This reaction is pivotal for synthesizing heterocyclic pharmaceuticals .

Electrophilic Substitution

The pyrrole ring undergoes bromination or nitration at position 4 due to steric hindrance from the methyl group. For instance, bromination with Br2_2 in CCl4_4 yields 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carbonitrile (55% yield) .

Pharmaceutical Applications

  • Antimicrobial Agents: Derivatives exhibit MIC values of 3.12–12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Anticancer Candidates: In vitro studies show IC50_{50} values of 8–15 µM against MCF-7 breast cancer cells via kinase inhibition .

  • Anti-inflammatory Drugs: COX-2 inhibition (IC50_{50}: 0.8 µM) demonstrated in murine models .

Materials Science

  • Conductive Polymers: Copolymerization with thiophene yields materials with conductivity up to 120 S/cm .

  • Metal-Organic Frameworks (MOFs): Sorption capacities of 450 mg/g for CO2_2 at 25°C .

Physicochemical Properties

PropertyValueConditionsSource
Melting Point92–94°C
Boiling Point280–282°C (decomposes)2 mmHg
Density1.081 g/cm3^325°C
Solubility25 mg/mL in DMSO25°C
Refractive IndexnD20n_D^{20} = 1.5513

Comparison with Structural Analogs

CompoundKey DifferencesReactivity/Applications
5-Formyl-1H-pyrrole-2-carbonitrileLacks methyl group; lower stabilityLess suited for regioselective reactions
1-Methyl-1H-pyrrole-3-carbonitrileFormyl group absent; reduced electrophilicityLimited use in condensation reactions
5-Formyl-2-methyl-1H-pyrrole-3-carbonitrileNitrile at position 3; altered electronic effectsEnhanced solubility in polar solvents

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